Methyl 4-amino-3-(4-isopropylphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate
Description
Methyl 4-amino-3-(4-isopropylphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate is a thiazole derivative characterized by a 4-isopropylphenyl substituent at the 3-position of the thiazole ring, a methyl ester group at the 5-position, and a thioxo (C=S) group at the 2-position. Its molecular formula is C₁₄H₁₇N₃O₂S₂, with a molecular weight of 323.43 g/mol. The 4-isopropylphenyl group introduces steric bulk and lipophilicity, which may enhance binding to hydrophobic pockets in biological targets compared to smaller substituents like methyl or halogens .
Properties
IUPAC Name |
methyl 4-amino-3-(4-propan-2-ylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S2/c1-8(2)9-4-6-10(7-5-9)16-12(15)11(13(17)18-3)20-14(16)19/h4-8H,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNQUAAYJKNBKKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=C(SC2=S)C(=O)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-3-(4-isopropylphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of thioamides and isocyanates, followed by esterification to introduce the methyl ester group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized for scalability, cost-effectiveness, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-3-(4-isopropylphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.
Scientific Research Applications
Methyl 4-amino-3-(4-isopropylphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which Methyl 4-amino-3-(4-isopropylphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s thiazole ring and functional groups allow it to bind to specific sites, modulating biological pathways and leading to desired effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of this compound differ primarily in the substituents on the phenyl ring and the ester/amide functional groups. Below is a comparative analysis based on available
Table 1: Structural and Functional Comparison
Key Findings :
Substituent Effects: Electron-donating groups (e.g., isopropyl, methyl) increase lipophilicity and may improve membrane permeability. The isopropyl group in the target compound likely enhances metabolic stability compared to smaller substituents .
Functional Group Variations :
- Methyl esters (target compound) balance lipophilicity and hydrolysis resistance.
- Ethyl esters (e.g., ) offer greater lipophilicity but may be more prone to enzymatic cleavage.
- Carboxamides (e.g., ) exhibit stronger hydrogen-bonding capacity, which could improve target affinity but reduce oral bioavailability.
Biological Activity: Thiazole derivatives with bulky aryl groups (e.g., isopropylphenyl) are explored as phosphoinositide 3-kinase (PI3K) inhibitors . Nitrophenyl-substituted analogs are often used as intermediates in high-throughput drug screening due to their reactivity .
Table 2: Hypothetical Physicochemical Properties
Biological Activity
Methyl 4-amino-3-(4-isopropylphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : CHNOS
- Molecular Weight : 290.38 g/mol
- IUPAC Name : this compound
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. Research indicates that thiazole compounds can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in various cancer cell lines.
Table 1: Summary of Anticancer Activity
| Compound | Cancer Type | IC (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | Prostate Cancer | 1.0 - 1.5 | Inhibition of tubulin polymerization |
| SMART Compounds (related thiazoles) | Melanoma | 0.7 - 2.6 | Inhibition of tubulin polymerization |
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various pathogens. Studies indicate that thiazole derivatives exhibit significant fungicidal and insecticidal activities.
Table 2: Antimicrobial Activity Data
| Pathogen | Activity Type | Concentration (g ai/ha) | Efficacy |
|---|---|---|---|
| Fungal Strains | Fungicidal | 375 | Effective |
| Insect Strains | Insecticidal | 600 | Effective |
The biological activity of this compound is attributed to its ability to interact with cellular targets involved in proliferation and survival pathways:
- Tubulin Inhibition : The compound disrupts microtubule formation, which is crucial for mitosis.
- Apoptosis Induction : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Properties : Some derivatives exhibit antioxidant activity, which may contribute to their protective effects against oxidative stress in cells.
Case Studies and Research Findings
- Study on Prostate Cancer Cells : A study evaluated the effectiveness of thiazole derivatives on prostate cancer cell lines. The results showed that compounds similar to this compound exhibited IC values ranging from 0.7 to 1.0 μM, indicating potent antiproliferative effects .
- Fungal Resistance Trials : Field trials assessed the efficacy of thiazole derivatives against fungal pathogens in agricultural settings. The results demonstrated significant reductions in fungal populations at specified application rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
